

Application Notes: Development of a Specific Competitive ELISA for ACTH (22-39)

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Compound of Interest

Compound Name: ACTH (22-39)

Cat. No.: B8235319

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Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland that regulates cortisol production.[1][2] Full-length ACTH (1-39) is derived from the precursor molecule pro-opiomelanocortin (POMC), which can be processed into various other peptide hormones and fragments.[2] The measurement of specific ACTH fragments, such as **ACTH (22-39)**, can be crucial for understanding the metabolic processing of ACTH and for the development of drugs that may interact with the ACTH signaling pathway. Due to its small size, a competitive ELISA format is the most suitable method for the accurate quantification of the **ACTH (22-39)** peptide fragment.[3][4] This document provides a detailed protocol for the development and validation of a specific competitive ELISA for **ACTH (22-39)**.

Principle of the Assay

The assay is based on the competitive binding principle. A known amount of **ACTH (22-39)** peptide is pre-coated onto a microplate. In the assay wells, a fixed amount of a specific anti-**ACTH (22-39)** antibody is incubated with either a standard or an unknown sample. The free antibody then binds to the coated peptide. The amount of antibody bound to the plate is inversely proportional to the concentration of **ACTH (22-39)** in the sample. A substrate is added to produce a colorimetric signal that can be measured.[5][6]

Materials and Reagents

Reagent	Supplier (Example)	Catalog # (Example)
Synthetic ACTH (22-39) Peptide	Peptides 'R' Us	PRU-54321
Anti-ACTH (22-39) Rabbit Polyclonal Ab	Gemini Antibodies	GAB-98765
Goat Anti-Rabbit IgG (HRP-conjugated)	ImmunoReagents Inc.	IR-12345-HRP
96-well High-Binding Microplates	PlateCorp	PC-HB-100
Coating Buffer (Carbonate-Bicarbonate)	Buffer Solutions Co.	BSC-CB-500
Wash Buffer (PBS with 0.05% Tween-20)	Buffer Solutions Co.	BSC-PBST-1L
Blocking Buffer (PBS with 1% BSA)	Buffer Solutions Co.	BSC-PBSA-1L
TMB Substrate	SubstrateSource	SS-TMB-100
Stop Solution (2N H ₂ SO ₄)	Reagent Grade	---
EDTA Plasma Collection Tubes	MedSupply	MS-EDTA-500

Experimental Protocols

Protocol 1: Antibody Specificity and Titer Determination

The success of this ELISA hinges on the selection of a highly specific primary antibody that recognizes the C-terminal **ACTH (22-39)** fragment with minimal cross-reactivity to full-length ACTH (1-39) or other POMC-derived peptides.

1.1. Checkerboard Titration:

- Coat a 96-well plate with serial dilutions of synthetic **ACTH (22-39)** peptide (e.g., from 10 µg/mL to 0.1 µg/mL) in coating buffer. Incubate overnight at 4°C.[\[7\]](#)

- Wash the plate three times with Wash Buffer.
- Block the plate with Blocking Buffer for 1 hour at room temperature (RT).^[5]
- Wash the plate three times.
- Prepare serial dilutions of the primary anti-**ACTH (22-39)** antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000) in Blocking Buffer.
- Add 100 µL of each antibody dilution to the corresponding wells. Incubate for 2 hours at RT.
- Wash the plate three times.
- Add a fixed concentration of HRP-conjugated secondary antibody (as recommended by the manufacturer) to all wells. Incubate for 1 hour at RT.
- Wash the plate five times.
- Add 100 µL of TMB Substrate. Incubate in the dark for 15-30 minutes.
- Add 50 µL of Stop Solution.
- Read absorbance at 450 nm.
- Data Analysis: Select the optimal coating concentration and antibody dilution that provides a strong signal (OD ≈ 1.5-2.0) with a low background.

1.2. Specificity Assessment:

- Using the optimal concentrations from 1.1, perform a competitive ELISA.
- Prepare standard curves for **ACTH (22-39)**, full-length ACTH (1-39), and other related peptides (e.g., α-MSH).
- Calculate the cross-reactivity percentage: (Concentration of **ACTH (22-39)** at 50% B/B₀) / (Concentration of cross-reactant at 50% B/B₀) * 100.

Example Specificity Data:

Peptide	50% B/B ₀ Concentration	Cross-Reactivity (%)
ACTH (22-39)	100 pg/mL	100%
ACTH (1-39)	15,000 pg/mL	< 0.7%
α-MSH	> 50,000 pg/mL	< 0.2%
β-Endorphin	> 50,000 pg/mL	< 0.2%

Protocol 2: Competitive ELISA for ACTH (22-39)

2.1. Plate Coating:

- Dilute the synthetic **ACTH (22-39)** peptide to the optimal concentration (determined in Protocol 1) in Coating Buffer.
- Add 100 µL to each well of a 96-well plate.
- Incubate overnight at 4°C.

2.2. Assay Procedure:

- Wash the plate 3 times with 300 µL of Wash Buffer per well.
- Block the plate with 200 µL of Blocking Buffer per well for 1 hour at RT.
- Wash the plate 3 times.
- Prepare Standards and Samples:
 - Create a standard curve by serially diluting the **ACTH (22-39)** peptide in Blocking Buffer (e.g., from 2000 pg/mL to 15.6 pg/mL).
 - Dilute plasma samples as required. Note: ACTH is labile; samples should be collected in pre-chilled EDTA tubes, centrifuged in a refrigerated centrifuge, and stored frozen.[\[8\]](#)[\[9\]](#)
- Competitive Reaction:

- In a separate dilution plate, add 50 µL of each standard, control, or sample.
- Add 50 µL of the diluted anti-**ACTH (22-39)** primary antibody to each well.
- Incubate for 1 hour at RT to allow the antibody to bind to the **ACTH (22-39)** in the solution.
- Transfer 100 µL of the pre-incubated mixture from the dilution plate to the coated assay plate.
- Incubate for 2 hours at RT.
- Wash the plate 3 times.
- Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.
- Wash the plate 5 times, with a final 1-minute soak in Wash Buffer.
- Add 100 µL of TMB Substrate. Incubate for 15-30 minutes at RT in the dark.
- Add 50 µL of Stop Solution.
- Read the absorbance at 450 nm within 15 minutes.

Assay Validation and Performance

The developed assay should be validated to ensure it is accurate, precise, and specific for its intended purpose.^{[10][11]}

Key Validation Parameters:

Parameter	Method	Acceptance Criteria (Example)
Sensitivity (LOD)	Mean of 20 zero-standard replicates + 3 SD[6][12]	< 15 pg/mL
Linearity & Range	Spike and recovery on serially diluted samples	80-120% recovery, $R^2 > 0.99$
Precision (Intra-assay)	20 replicates of 3 QC samples on one plate	CV < 10%
Precision (Inter-assay)	3 QC samples on 10 different plates/days	CV < 15%
Accuracy (Recovery)	Spike known concentrations into sample matrix	85-115% recovery
Specificity	Test cross-reactivity with related peptides	< 1% for full-length ACTH

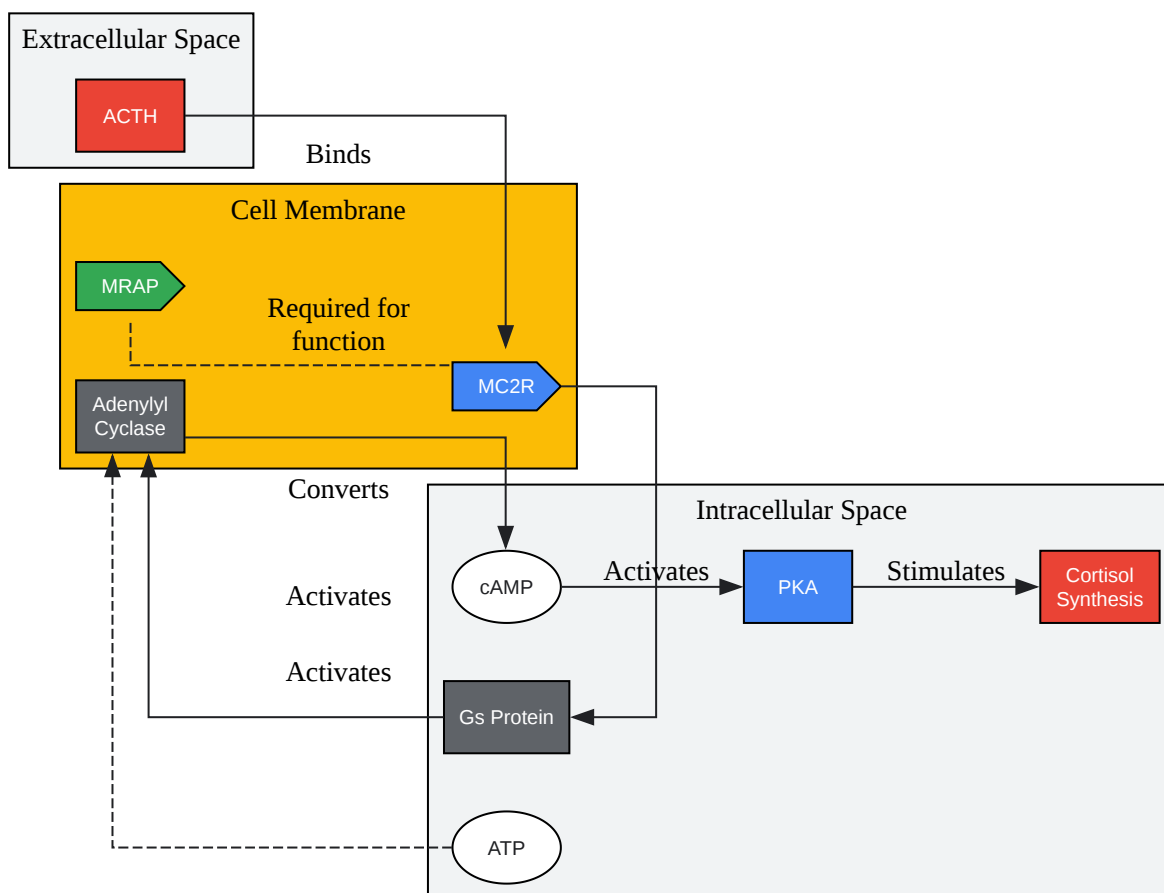
Example Standard Curve:

Concentration (pg/mL)	Absorbance (450 nm)	% B/B ₀
0 (B ₀)	1.852	100%
15.6	1.611	87%
31.2	1.352	73%
62.5	1.019	55%
125	0.667	36%
250	0.389	21%
500	0.222	12%
1000	0.130	7%
2000	0.074	4%

Visualizations

ACTH Signaling Pathway

Adrenocorticotrophic hormone (ACTH) binds to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells.^{[1][13]} This interaction, which requires the presence of the MC2R accessory protein (MRAP), activates a Gs-protein, leading to an increase in intracellular cAMP.^{[1][13]} cAMP then activates Protein Kinase A (PKA), which initiates a signaling cascade resulting in the synthesis and secretion of cortisol.^[1]

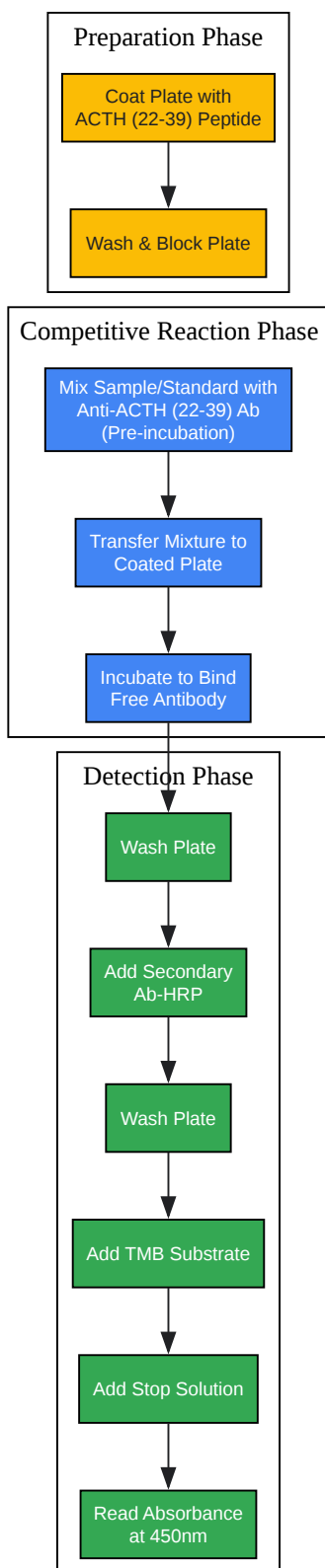


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Caption: Simplified ACTH signaling cascade via the MC2R receptor.

Competitive ELISA Workflow

The workflow involves pre-incubating the specific antibody with the sample or standard, followed by incubation on a peptide-coated plate to detect the remaining free antibody.

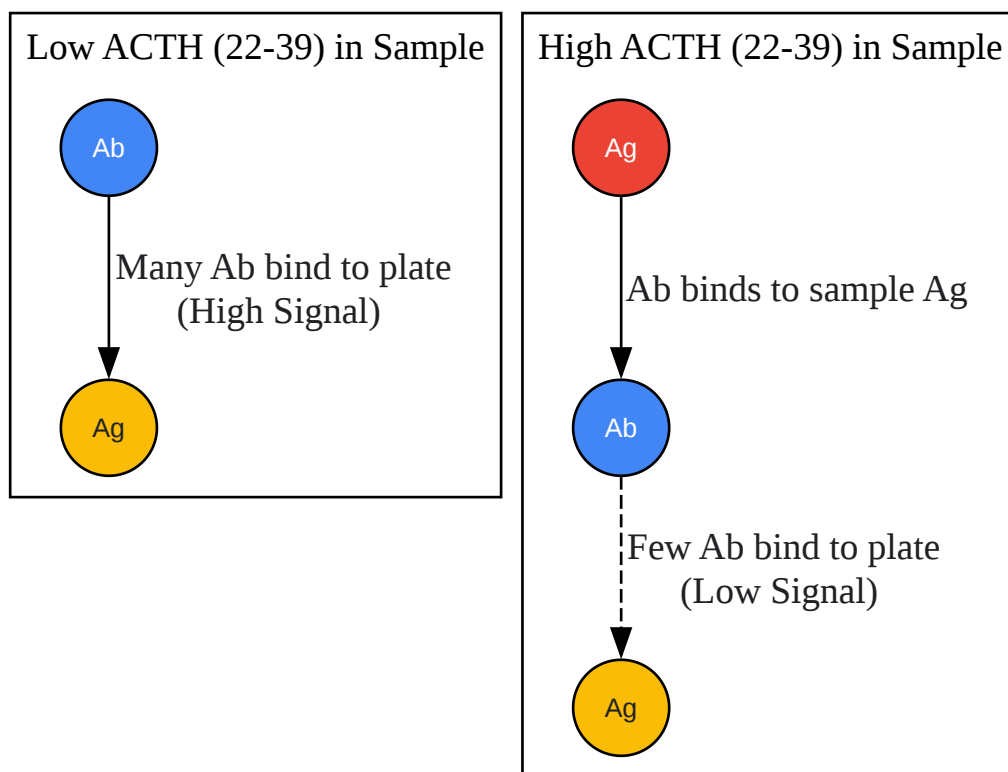


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Caption: Workflow for the **ACTH (22-39)** competitive ELISA.

Assay Principle Diagram

This diagram illustrates the competitive binding relationship between the free peptide in the sample and the peptide coated on the plate.



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Caption: Principle of competitive ELISA for **ACTH (22-39)**.

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